molecular formula C14H13N3 B2747648 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline CAS No. 562803-83-2

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline

Cat. No.: B2747648
CAS No.: 562803-83-2
M. Wt: 223.279
InChI Key: PBCMAQMJRXLGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is an organic compound with the molecular formula C14H13N3. It is a derivative of benzodiazole and aniline, featuring a benzodiazole ring attached to an aniline moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline typically involves the condensation of 1H-1,3-benzodiazole with an appropriate aniline derivative. One common method includes the reaction of 1H-1,3-benzodiazole with formaldehyde and aniline under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline
  • 3-(1H-1,3-Benzothiazol-1-ylmethyl)aniline
  • 3-(1H-1,3-Benzoxazol-1-ylmethyl)aniline

Comparison: 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is unique due to the presence of the benzodiazole ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCMAQMJRXLGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877458
Record name BENZIMIDAZOLE,1-M-AMINOBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.